4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1231254-49-1
Cat. No.: VC11577825
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1231254-49-1 |
---|---|
Molecular Formula | C16H18ClN |
Molecular Weight | 259.77 g/mol |
IUPAC Name | 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H |
Standard InChI Key | SGTABIDYQDGIQH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2CNCC3=CC=CC=C23.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused to a piperidine ring, forming the tetrahydroisoquinoline scaffold. The 4-methylphenyl group is attached at the 4-position of the isoquinoline moiety, introducing steric and electronic modifications that influence reactivity and biological interactions . The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications.
Structural Data
-
Molecular Formula: C₁₆H₁₈ClN·HCl (calculated from PubChem data)
-
Molecular Weight: 338.9 g/mol
-
Parent Compound: N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CID 12606922)
The 3D conformational analysis reveals a chair-like structure for the piperidine ring, with the 4-methylphenyl group adopting an axial orientation to minimize steric hindrance .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives typically follows a multi-step protocol involving acylation, cyclization, and reduction. A patent by CN101851200A outlines a method for synthesizing 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which can be adapted for the 4-methyl variant :
-
Acylation: β-Phenylethylamine reacts with 4-methylbenzoyl chloride to form N-(4-methylphenylethyl)-4-methylbenzamide.
-
Cyclization: Treatment with polyphosphoric acid (PPA) at 130–150°C induces ring closure, yielding 1-(4-methylphenyl)-3,4-dihydroisoquinoline.
-
Reduction: Sodium borohydride (NaBH₄) reduces the dihydro intermediate to the tetrahydro form, followed by HCl treatment to form the hydrochloride salt .
Optimization Insights
-
Cyclization Agent: Polyphosphoric acid achieves a 70% yield for the dihydro intermediate under reflux conditions .
-
Temperature Control: Maintaining 150°C during cyclization minimizes side reactions like over-oxidation .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors improve reaction consistency, while recrystallization from ethanol-water mixtures ensures >95% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions .
-
Melting Point: Analogous tetrahydroisoquinoline hydrochlorides typically melt between 200–250°C, though exact data for this compound require further verification .
-
Stability: Stable under inert atmospheres but susceptible to oxidation in aqueous solutions, necessitating storage at 4°C .
Spectroscopic Characterization
-
¹H-NMR: Aromatic protons resonate at δ 7.2–7.4 ppm, while the methyl group appears as a singlet at δ 2.3 ppm .
-
IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Cl) confirm the hydrochloride salt .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
-
Anticancer Potential: Tetrahydroisoquinolines inhibit topoisomerase II, warranting cytotoxicity assays against cancer cell lines.
-
Antimicrobial Activity: Hybrid derivatives with triazole moieties show promise against resistant pathogens.
Synthetic Challenges
-
Stereoselectivity: Current methods produce racemic mixtures; asymmetric synthesis using chiral catalysts remains unexplored.
-
Scalability: Transitioning from batch to flow chemistry could enhance yield and reduce costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume